(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane
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Overview
Description
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is a bicyclic compound that features a nitrogen atom and an oxygen atom within its structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant bioactive properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane can be achieved through several methods. One common approach involves the rearrangement of norbornadiene. This process includes a (2 + 3)-cycloaddition reaction with tosyl azide, forming a transient triazoline, which subsequently undergoes ring-opening to yield the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,9-diazabicyclo[4.2.1]nonane: This compound features two nitrogen atoms within its structure and has been studied for its biological activity.
8-azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
3-azabicyclo[3.1.1]heptane: This compound is used to mimic the fragment of meta-substituted benzenes in biologically active compounds.
Uniqueness
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane is unique due to the presence of both nitrogen and oxygen atoms within its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-7-5-8-4-3-6(1)9-7/h6-8H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
WWPSNCRLHCSSDS-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@H]2CNCC[C@@H]1O2 |
Canonical SMILES |
C1CC2CNCCC1O2 |
Origin of Product |
United States |
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